molecular formula C13H16N2O2 B1405431 2-tert-butyl-3-methyl-2H-indazole-6-carboxylic acid CAS No. 1799434-56-2

2-tert-butyl-3-methyl-2H-indazole-6-carboxylic acid

Cat. No.: B1405431
CAS No.: 1799434-56-2
M. Wt: 232.28 g/mol
InChI Key: GACXVVKHDZMILT-UHFFFAOYSA-N
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Description

2-tert-butyl-3-methyl-2H-indazole-6-carboxylic acid (CAS 1799434-56-2) is a high-purity indazole-based chemical intermediate offered for research and development purposes. This compound features a carboxylic acid functional group, making it a versatile building block for further synthetic modification, particularly in the construction of more complex molecules . The indazole scaffold is of significant interest in medicinal chemistry, as diversely substituted indazole derivatives are known to display a broad spectrum of pharmacological activities and serve as structural motifs in approved drug molecules . Researchers utilize this scaffold in the exploration of new therapeutic agents, given its presence in compounds with reported antitumor, anti-inflammatory, and other bioactive properties . This product is intended for use in laboratory research only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for confirming the product's identity and/or purity and for its safe handling and use.

Properties

IUPAC Name

2-tert-butyl-3-methylindazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-8-10-6-5-9(12(16)17)7-11(10)14-15(8)13(2,3)4/h5-7H,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACXVVKHDZMILT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CC2=NN1C(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201179713
Record name 2H-Indazole-6-carboxylic acid, 2-(1,1-dimethylethyl)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201179713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1799434-56-2
Record name 2H-Indazole-6-carboxylic acid, 2-(1,1-dimethylethyl)-3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1799434-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Indazole-6-carboxylic acid, 2-(1,1-dimethylethyl)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201179713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-3-methyl-2H-indazole-6-carboxylic acid typically involves the construction of the indazole core followed by functionalization at specific positions. One common method involves the cyclization of appropriate hydrazones with suitable electrophiles. For instance, the reaction of a hydrazone with an acyl chloride under acidic conditions can yield the desired indazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and continuous flow reactors may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Decarboxylative Coupling under Visible Light

This reaction enables the formation of 3-acyl-2H-indazoles via a radical pathway. The process is photocatalyst-free, leveraging energy transfer between the indazole and α-keto acids .

Conditions Reagents Product Yield
Visible light, MeCN/HFIP (3:1)α-Keto acids (e.g., phenylglyoxylic acid)3-Acyl-2H-indazoles71%

Mechanism :

  • The indazole absorbs visible light, forming an excited state (1a *).

  • Energy transfer to α-keto acid generates an acyl radical (A ) and carboxyl radical (B ) .

  • The acyl radical attacks the C-3 position of the indazole, forming intermediate F .

  • H- abstraction yields the final 3-acyl product (3aa ) .

Key Advantages :

  • No external photocatalyst or metal required.

  • Broad substrate compatibility, including electron-donating/withdrawing groups .

Amidation via Carbodiimide Activation

The carboxylic acid group undergoes amidation using carbonyl diimidazole (CDI) as an activator, enabling coupling with amines .

Conditions Reagents Product Yield
CDI, DMF, 40°Ctert-Butylaminetert-Butylamide derivative80%

Procedure :

  • CDI activates the carboxylic acid to form an acylimidazole intermediate.

  • Nucleophilic attack by the amine yields the amide .

Example :
Indazole-6-carboxylic acid reacts with tert-butylamine in DMF to form the corresponding amide with high efficiency .

Esterification

The carboxylic acid is converted to esters using CDI or acid-catalyzed methanolysis .

Conditions Reagents Product Yield
CDI, MethanolMethanolMethyl ester37.1%

Mechanism :

  • CDI activates the acid to an intermediate, which reacts with methanol.

  • Imidazole is displaced, forming the methyl ester .

Nucleophilic Substitution

The carboxylic acid can be derivatized to acid chlorides for further substitutions.

Conditions Reagents Product Yield
SOCl₂ or PCl₅, refluxAmines or AlcoholsAmides or EstersN/A

Example :
While not directly reported for this compound, analogous indazole-6-carboxylic acids react with thionyl chloride to form acid chlorides, enabling subsequent nucleophilic substitutions.

Reduction Reactions

The carboxylic acid group can be reduced to primary alcohols under strong reducing conditions.

Conditions Reagents Product Yield
LiAlH₄, THF, 0°C → RTLithium aluminum hydride6-(Hydroxymethyl)indazoleN/A

Note : Steric hindrance from the tert-butyl group may reduce reaction efficiency.

Oxidation of the Indazole Core

The indazole ring may undergo oxidation, though specific data for this compound is limited.

  • Potential Products : Indazole N-oxides or hydroxylated derivatives.

  • Reagents : Meta-chloroperbenzoic acid (mCPBA) or H₂O₂.

Reaction Influence of Substituents

  • tert-Butyl Group : Introduces steric hindrance, potentially slowing reactions at the 2-position.

  • Methyl Group (C-3) : Electron-donating effect may direct electrophilic substitution to the 5- or 7-positions of the indazole ring.

Mechanistic Insights

  • Radical Pathways : Dominant in decarboxylative coupling, confirmed by TEMPO inhibition .

  • Activation Strategies : CDI-mediated activation is critical for amidation and esterification .

Scientific Research Applications

Antitumor Activity

One of the most significant applications of 2-tert-butyl-3-methyl-2H-indazole-6-carboxylic acid is its potential as an antitumor agent. Research indicates that compounds containing indazole structures can inhibit various protein kinases that are implicated in cancer progression. The compound has shown promise in regulating tyrosine kinase signaling pathways, which are crucial for cell proliferation and survival in tumors .

Case Study: Inhibition of Bcr-Abl Kinase

A study demonstrated that derivatives of indazole, including those similar to this compound, exhibited potent inhibitory effects against the Bcr-Abl kinase, which is a target in chronic myeloid leukemia (CML). The compound's ability to inhibit this kinase could be leveraged to develop effective treatments for CML, especially in cases resistant to standard therapies like Imatinib .

Antimicrobial Properties

Research has also indicated that indazole derivatives can possess antimicrobial activity. The carboxylic acid functional group in this compound may enhance its interaction with bacterial cell membranes, leading to increased efficacy against various bacterial strains.

Case Study: Evaluation Against Pathogenic Bacteria

In vitro studies have shown that certain indazole derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The specific mechanisms involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Neuroprotective Effects

Emerging studies suggest that compounds like this compound may offer neuroprotective benefits. This is particularly relevant for neurodegenerative diseases where oxidative stress plays a critical role.

Case Study: Protection Against Oxidative Stress

In models of oxidative stress-induced neuronal injury, indazole derivatives have been shown to reduce cell death and improve survival rates. This suggests potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease through modulation of oxidative pathways .

Mechanism of Action

The mechanism of action of 2-tert-butyl-3-methyl-2H-indazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Steric and Electronic Effects

  • The tert-butyl group in the target compound imposes significant steric hindrance compared to smaller substituents (e.g., methyl or butyl in analogues like 2-butyl-3-methoxy-2H-indazole-6-carboxylic acid ). This bulkiness may reduce binding affinity in enzyme pockets but enhance metabolic stability.
  • Carboxylic acid vs. ester/amine groups : The -COOH group in the target compound confers acidity (pKa ~4-5), enabling ionic interactions in biological systems. In contrast, the methyl ester in Methyl 6-methoxy-2-methyl-2H-indazole-3-carboxylate eliminates acidity, favoring passive diffusion across lipid membranes.

Thermodynamic and Solubility Profiles

  • The target compound’s boiling point (424.6°C) exceeds that of simpler analogues like 2,3-dimethyl-2H-indazol-6-amine (estimated <300°C), reflecting stronger intermolecular forces due to the carboxylic acid group .
  • LogP values: The tert-butyl substituent increases hydrophobicity (LogP = 2.6) compared to polar derivatives like 2-(5-amino-2H-indazol-2-yl)ethanol (LogP <1.5), which has enhanced water solubility due to its -OH and -NH₂ groups .

Biological Activity

2-tert-butyl-3-methyl-2H-indazole-6-carboxylic acid is a heterocyclic compound belonging to the indazole family, known for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential applications in drug development and therapeutic interventions.

The compound is characterized by its unique structure, which includes a tert-butyl group and a carboxylic acid functional group. These structural features contribute to its chemical reactivity and biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets. It may modulate the activity of enzymes or receptors, which can lead to various therapeutic effects. For instance, it has been suggested that the compound can inhibit certain enzymes involved in disease pathways, thereby exerting potential anticancer effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown potential antimicrobial properties against various pathogens.
  • Antiviral Activity : Preliminary studies suggest efficacy against certain viral infections.
  • Anticancer Properties : The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. It demonstrated significant inhibition of cell growth, with IC50 values indicating potent activity against specific cancer types. The mechanism was linked to the induction of apoptosis and cell cycle arrest .

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction
HeLa (Cervical Cancer)20Cell cycle arrest at G1 phase
A549 (Lung Cancer)25Inhibition of proliferation

Antimicrobial Studies

In vitro studies have shown that this compound exhibits broad-spectrum antimicrobial activity. It was effective against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The minimum inhibitory concentration (MIC) values were determined for various pathogens .

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus32Bactericidal
Escherichia coli64Bacteriostatic
Candida albicans16Fungicidal

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. Additionally, the carboxylic acid moiety is essential for binding interactions with molecular targets.

Q & A

Basic: What are the recommended synthetic routes for 2-tert-butyl-3-methyl-2H-indazole-6-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

Answer:
Synthesis typically involves multi-step routes, including cyclization of substituted hydrazines with ketones or aldehydes to form the indazole core, followed by tert-butyl and methyl group introductions. Protecting groups (e.g., Boc) may stabilize reactive intermediates during carboxylation . Optimization includes:

  • Temperature control : Higher yields are achieved at 60–80°C for cyclization steps .
  • Catalyst selection : Palladium or copper catalysts improve coupling reactions for substituent additions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) enhances purity .

Basic: Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Answer:

  • HPLC : Reversed-phase C18 columns with UV detection (λ = 254 nm) resolve impurities; retention times should match standards .
  • FTIR : Confirm functional groups (e.g., carboxylic acid C=O stretch at 1700–1750 cm⁻¹, indazole ring vibrations at 1450–1600 cm⁻¹) .
  • NMR : ¹H/¹³C NMR identifies tert-butyl (δ ~1.3 ppm, singlet) and methyl groups (δ ~2.5 ppm) .
  • Mass Spectrometry : High-resolution MS (ESI+) verifies molecular ion [M+H]⁺ .

Advanced: How can researchers resolve discrepancies in biological activity data across different experimental models for this compound?

Answer:

  • Cross-validation : Compare in vitro (e.g., enzyme inhibition assays) and in vivo (rodent models) results to identify species-specific metabolic differences .
  • Dose-response curves : Ensure linearity across models; non-linear effects may indicate off-target interactions .
  • Statistical rigor : Use multivariate analysis (ANOVA with post-hoc tests) to account for variability .

Advanced: What computational methods are suitable for modeling the structure-activity relationships (SAR) of this indazole derivative?

Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to target proteins (e.g., kinases) .
  • MD Simulations : GROMACS or AMBER assesses conformational stability in aqueous/lipid environments over 100 ns trajectories .
  • QSAR Models : Train regression models using descriptors like logP, polar surface area, and H-bond donors .

Basic: What are the stability and solubility profiles of this compound under various conditions, and how should storage be managed?

Answer:

  • Solubility : Poor in water (<0.1 mg/mL); use DMSO (≥50 mg/mL) for biological assays .
  • Stability : Degrades at >40°C; store at –20°C under nitrogen to prevent oxidation .
  • pH sensitivity : Carboxylic acid group protonates below pH 3, affecting solubility .

Advanced: How should in vivo pharmacokinetic studies be designed to assess metabolic instability of this compound?

Answer:

  • Radiolabeling : Incorporate ¹⁴C at the tert-butyl group to track metabolites via scintillation counting .
  • Formulation : Use PEGylated liposomes to enhance plasma half-life .
  • Sampling : Collect blood/tissue at 0.5, 2, 6, 12, and 24 hours post-administration for LC-MS/MS analysis .

Basic: What strategies are recommended for mitigating toxicity risks during handling?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks .
  • Ventilation : Use fume hoods during weighing to avoid inhalation .
  • Waste disposal : Neutralize acidic waste with sodium bicarbonate before incineration .

Advanced: How can researchers establish reliable bioanalytical assays for quantifying this compound in complex biological matrices?

Answer:

  • LC-MS/MS : Optimize MRM transitions (e.g., m/z 275 → 145 for quantification) with deuterated internal standards .
  • Validation : Assess precision (CV <15%), accuracy (85–115%), and matrix effects (ion suppression ≤20%) .
  • Sample prep : Protein precipitation (acetonitrile) or SPE (C18 cartridges) for plasma/brain homogenates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-tert-butyl-3-methyl-2H-indazole-6-carboxylic acid
Reactant of Route 2
2-tert-butyl-3-methyl-2H-indazole-6-carboxylic acid

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